molecular formula C20H23N3O2 B11568123 N-(4-ethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

N-(4-ethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B11568123
M. Wt: 337.4 g/mol
InChI Key: CLSQJAPGWYQBOQ-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring substituted with ethoxybenzyl and methoxyphenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of N-(4-ethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Substitution reactions: The imidazole ring is then subjected to substitution reactions to introduce the ethoxybenzyl and methoxyphenyl groups. This can be done using appropriate benzyl halides and phenyl ethers under basic conditions.

    Methylation: The final step involves the methylation of the imidazole nitrogen using methyl iodide or a similar methylating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-(4-ethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-ethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(4-ethoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine can be compared with other similar compounds, such as:

    N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine: This compound has a similar structure but lacks the ethoxy group, which may result in different chemical and biological properties.

    N-(4-ethoxybenzyl)-5-(4-hydroxyphenyl)-1-methyl-1H-imidazol-2-amine: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-5-(4-methoxyphenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C20H23N3O2/c1-4-25-18-9-5-15(6-10-18)13-21-20-22-14-19(23(20)2)16-7-11-17(24-3)12-8-16/h5-12,14H,4,13H2,1-3H3,(H,21,22)

InChI Key

CLSQJAPGWYQBOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=NC=C(N2C)C3=CC=C(C=C3)OC

Origin of Product

United States

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